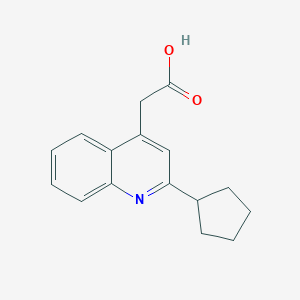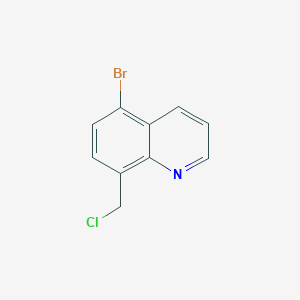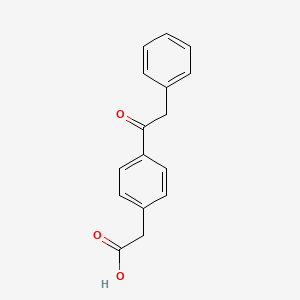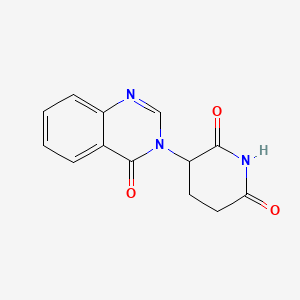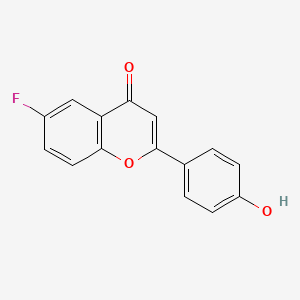
6-Fluoro-4'-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds widely distributed in plants, recognized for their antioxidant, anti-inflammatory, and anticancer properties . The addition of a fluorine atom at the 6th position and a hydroxyl group at the 4’ position enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-hydroxyflavone typically involves the oxidative cyclization of o-hydroxychalcones. One common method employs palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method is efficient and provides high yields under mild conditions. Another approach involves the use of NaHSO4-SiO2 as a catalyst, which is eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for 6-Fluoro-4’-hydroxyflavone are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: Conversion to flavonols and other oxidized derivatives.
Reduction: Formation of flavanones and other reduced products.
Substitution: Introduction of different functional groups at various positions on the flavone ring.
Common Reagents and Conditions
Oxidation: Palladium (II) catalysts and oxidants like I2 are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include flavonols, flavanones, and various substituted flavones, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active flavonoids.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Exhibits anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-hydroxyflavone involves its interaction with various molecular targets and pathways:
Anticancer Activity: Inhibits cell proliferation by modulating signaling pathways involved in cell cycle regulation and apoptosis.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and host cell factors.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3’-hydroxyflavone: Similar structure with a hydroxyl group at the 3’ position, known for its anticancer potential.
4’-Hydroxyflavanone: Lacks the fluorine atom but exhibits similar biological activities.
6-Amino-7-hydroxyflavone: Contains an amino group at the 6th position, used in various synthetic applications.
Uniqueness
6-Fluoro-4’-hydroxyflavone stands out due to the presence of both the fluorine atom and the hydroxyl group, which enhance its stability and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
288401-03-6 |
|---|---|
Molecular Formula |
C15H9FO3 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
6-fluoro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI Key |
BRTJQCAAPSCLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
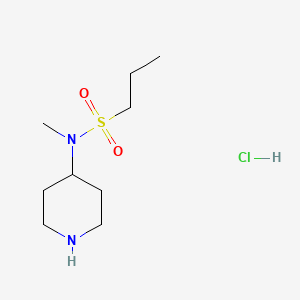


![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)
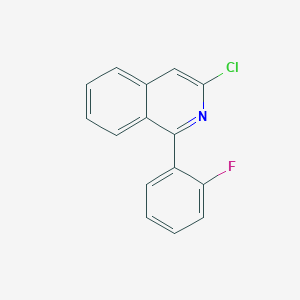
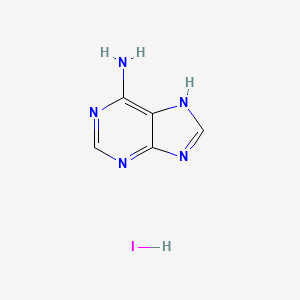
![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)
